molecular formula C10H15NO4 B067919 Calisto-lactone CAS No. 186833-31-8

Calisto-lactone

Cat. No. B067919
CAS RN: 186833-31-8
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-QGOVLLJGSA-N
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Description

Calisto-lactone is a chemical compound with the molecular formula C10H15NO4 . It has a molecular weight of 213.232 . The IUPAC name for Calisto-lactone is (1R,4R,5S)-1-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione .


Molecular Structure Analysis

The molecular structure of Calisto-lactone is complex and involves multiple functional groups. The InChI key for Calisto-lactone is FWPWHHUJACGNMZ-QGOVLLJGSA-N . Further analysis of the molecular structure would require more specific data or computational modeling.


Chemical Reactions Analysis

While specific chemical reactions involving Calisto-lactone are not detailed in the available literature, lactones are known to undergo a variety of reactions. For example, γ-lactones are not traditionally considered thermodynamically polymerizable, but recent research has explored the copolymerization of these five-membered cyclic esters with more reactive monomers .


Physical And Chemical Properties Analysis

Calisto-lactone has a boiling point of 440.8ºC at 760mmHg and a density of 1.28g/cm3 . Further physical and chemical properties would require more specific experimental data.

properties

IUPAC Name

(1R,4R,5S)-1-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWHHUJACGNMZ-QGOVLLJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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